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Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257 Get Quote

Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous

structural confirmation of key intermediates is paramount. 2-Fluoro-6-nitroaniline, a

substituted aromatic amine, serves as a versatile building block. Its unique electronic and

structural features, arising from the interplay between an electron-donating amino group and

electron-withdrawing nitro and fluoro groups in an ortho-ortho substitution pattern, make its

characterization a compelling analytical challenge. This guide provides an in-depth analysis of

the core spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—

for 2-Fluoro-6-nitroaniline. Moving beyond a mere presentation of data, we will delve into the

rationale behind the observed spectral features, offering field-proven insights into data

acquisition and interpretation for researchers, scientists, and drug development professionals.

Compound Profile and Safety Considerations
Before commencing any analytical work, a thorough understanding of the compound's

properties and safe handling procedures is essential.

Table 1: Physicochemical and Safety Data for 2-Fluoro-6-nitroaniline
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Property Value Source

IUPAC Name 2-fluoro-6-nitroaniline [1]

CAS Number 17809-36-8 [2]

Molecular Formula C₆H₅FN₂O₂ [1]

Molecular Weight 156.11 g/mol [1]

Monoisotopic Mass 156.03350557 Da [1]

Appearance
Light-yellow to orange or

brown powder/crystals
[2]

Hazard Statements

H302, H315, H319, H332,

H335 (Harmful if swallowed,

Causes skin irritation, Causes

serious eye irritation, Harmful if

inhaled, May cause respiratory

irritation)

[2]

Precautionary Statements

P280, P305+P351+P338,

P310 (Wear protective

gloves/eye protection, IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing. Immediately

call a POISON

CENTER/doctor)

[2]

Scientist's Note on Handling: 2-Fluoro-6-nitroaniline is a hazardous substance requiring

careful handling in a well-ventilated chemical fume hood.[3] Personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

Avoid inhalation of dust and contact with skin and eyes.[4]
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of

hydrogen atoms within a molecule. For 2-Fluoro-6-nitroaniline, the spectrum is characterized

by distinct signals for the aromatic protons and the amine protons.

Table 2: ¹H NMR Spectral Data for 2-Fluoro-6-nitroaniline

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.20 - 7.35 m - 1H H-4

~6.85 - 6.95 m - 1H H-5

~6.70 - 6.80 m - 1H H-3

~6.0 (Broad) s - 2H -NH₂

Note: Data is representative and can vary slightly based on solvent and concentration. The use

of a solvent like DMSO-d₆ is often preferred for clearly observing exchangeable protons like

those of the amine group.

Analysis from a Senior Scientist's Perspective
The ¹H NMR spectrum of 2-Fluoro-6-nitroaniline is a classic example of a highly substituted

aromatic system. The three aromatic protons (H-3, H-4, H-5) appear as a complex multiplet

system due to mutual spin-spin coupling.

Aromatic Region (6.70 - 7.35 ppm): The electron-withdrawing nature of the nitro (NO₂) and

fluoro (F) groups deshields the aromatic protons, shifting them downfield into the 6.7-7.4

ppm range.[5] The exact positions are a result of the combined electronic effects. The nitro

group is strongly deactivating, while the amino (NH₂) and fluoro groups are activating

through resonance. This complex interplay leads to the observed chemical shifts.
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Amine Protons (~6.0 ppm): The protons of the primary amine group typically appear as a

broad singlet.[5] Their chemical shift is highly variable and depends on the solvent,

concentration, and temperature due to hydrogen bonding and chemical exchange.[6] The

broadness arises from quadrupole broadening by the ¹⁴N nucleus and the aforementioned

exchange processes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are

highly sensitive to the electronic effects of the substituents.

Table 3: ¹³C NMR Spectral Data for 2-Fluoro-6-nitroaniline (Predicted/Typical)

Chemical Shift (δ, ppm) Assignment Rationale for Shift

~150 (d) C-2
Attached to electronegative F;

large ¹JCF coupling.

~145 (s) C-6
Attached to electron-

withdrawing NO₂ group.

~135 (s) C-1
Attached to NH₂ group,

influenced by ortho F and NO₂.

~128 (d) C-4 Aromatic CH.

~120 (d) C-5 Aromatic CH.

~115 (d) C-3
Aromatic CH, shielded by ortho

NH₂ group.

Note: Experimental data can be found in specialized databases or literature.[7] The

assignments are based on established principles of substituent effects in benzene rings.[8]

Analysis from a Senior Scientist's Perspective
The ¹³C NMR spectrum provides a clear fingerprint of the substitution pattern.
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Substituent-Bearing Carbons (C-1, C-2, C-6): These carbons show the most significant

shifts. The carbon attached to the fluorine (C-2) will appear as a doublet due to one-bond

carbon-fluorine coupling (¹JCF), which is a definitive diagnostic feature. Its chemical shift is

far downfield due to the high electronegativity of fluorine. Similarly, C-6, bonded to the nitro

group, is shifted downfield. C-1, attached to the amino group, is also significantly shifted due

to the combined effects of its three neighboring groups.

Aromatic CH Carbons (C-3, C-4, C-5): The remaining three carbons appear in the typical

aromatic region. Their relative chemical shifts are dictated by the complex electronic

environment created by the three substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Key IR Absorption Frequencies for 2-Fluoro-6-nitroaniline

Wavenumber (cm⁻¹) Vibration Type Functional Group

3480 - 3350
Asymmetric & Symmetric N-H

Stretch
Primary Amine (-NH₂)

~1630 N-H Scissoring (Bending) Primary Amine (-NH₂)

1580 - 1560 C=C Aromatic Stretch Benzene Ring

1530 - 1500 Asymmetric NO₂ Stretch Nitro Group (-NO₂)

1350 - 1330 Symmetric NO₂ Stretch Nitro Group (-NO₂)

1280 - 1240 C-N Stretch Aryl Amine

1250 - 1100 C-F Stretch Aryl Fluoride

Note: Values are typical ranges for the indicated functional groups.[9]

Analysis from a Senior Scientist's Perspective
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The IR spectrum of 2-Fluoro-6-nitroaniline provides clear, confirmatory evidence for all key

functional groups.

Amine Group: The presence of two distinct peaks in the 3350-3480 cm⁻¹ region is a hallmark

of a primary amine, corresponding to the asymmetric and symmetric N-H stretching

vibrations.[10] The N-H bending vibration around 1630 cm⁻¹ further confirms this group.

Nitro Group: Two strong absorption bands are characteristic of the nitro group. The band

around 1510 cm⁻¹ is due to the asymmetric stretch, and the one around 1340 cm⁻¹ is from

the symmetric stretch.[10] The presence of both is a reliable indicator of the -NO₂ moiety.

Aryl Fluoride: A strong absorption band in the 1250-1100 cm⁻¹ region is indicative of the C-F

bond stretch, confirming the fluorine substitution.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, enabling determination of the molecular weight and elucidation of the

structure. Electron Ionization (EI) is a common technique for this type of analysis.

Table 5: Mass Spectrometry Data for 2-Fluoro-6-nitroaniline

m/z Ion Interpretation

156 [M]⁺ Molecular Ion

126 [M - NO]⁺ Loss of nitric oxide

110 [M - NO₂]⁺ Loss of nitro group

99 [M - NO - HCN]⁺
Subsequent loss of hydrogen

cyanide

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

nitroaromatic compounds.
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Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to

the molecule, leading to predictable fragmentation.[11][12]

Molecular Ion ([M]⁺): The peak at m/z 156 corresponds to the intact molecule that has lost

one electron, confirming the molecular weight.[1] High-resolution mass spectrometry

(HRMS) would show this peak at m/z 156.0335, confirming the elemental composition of

C₆H₅FN₂O₂.

Key Fragments: The fragmentation of nitroaromatics is well-documented. A common

pathway is the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 110. Another

characteristic loss is that of nitric oxide (NO, 30 Da), resulting in a peak at m/z 126. These

key fragments provide strong structural evidence.

Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols must be followed. The methods

described below are self-validating systems for generating high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-6-nitroaniline.

Transfer the solid to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The choice of solvent is critical; DMSO-d₆ is often advantageous for observing exchangeable

-NH₂ protons.[6]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.[13]

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using

standard instrument parameters. A typical ¹H experiment involves a 30° pulse and a

relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment with a longer

relaxation delay (2-5 seconds) is standard.
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Protocol 2: FT-IR Sample Preparation and Acquisition
(KBr Pellet Technique)

Sample Preparation: Gently grind a small amount (1-2 mg) of 2-Fluoro-6-nitroaniline with

an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[14]

Thoroughly mix and grind the two components until a fine, homogeneous powder is

obtained.[15]

Transfer the mixture to a pellet-pressing die and apply several tons of pressure using a

hydraulic press to form a transparent or translucent pellet.[14]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment first.[9]

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹. The instrument software will automatically ratio the sample spectrum against the

background to generate the final absorbance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
Acquisition

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe.

The probe is heated under high vacuum to volatilize the sample into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).[12][16]

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

fragment into smaller, characteristic ions.[17]
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Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z)

ratio. The detector then records the abundance of each ion to generate the mass spectrum.

Workflow Visualizations
The following diagrams illustrate the logical flow for each spectroscopic analysis.

Sample Preparation Data Acquisition Data Processing Analysis

Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent Acquire ¹H & ¹³C Spectra Fourier Transform & Phase Correction Reference to TMS (0 ppm) Integrate ¹H Signals Assign Peaks & Interpret Spectrum

Click to download full resolution via product page

Caption: Generalized workflow for NMR spectroscopic analysis.

Sample Preparation Data Acquisition Data Processing Analysis

Grind Sample with KBr Press into Transparent Pellet Acquire Background Spectrum Acquire Sample Spectrum Ratio Sample vs. Background Identify Characteristic Absorption Bands

Click to download full resolution via product page

Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.

Sample Introduction Ionization & Fragmentation Detection Analysis

Volatilize Sample in Vacuum Electron Ionization (70 eV) Induce Fragmentation Separate Ions by m/z Detect Ion Abundance Identify Molecular Ion & Key Fragments

Click to download full resolution via product page
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Caption: Core workflow for Electron Ionization Mass Spectrometry (EI-MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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